molecular formula C9H8BrClN2O B13121801 5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole

5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole

Katalognummer: B13121801
Molekulargewicht: 275.53 g/mol
InChI-Schlüssel: UILDZEYEDKNROC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 5-position, a chlorine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 1-position of the indazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-chloro-6-methoxyaniline with methylhydrazine in the presence of a cyclizing agent such as polyphosphoric acid or methanesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize byproducts and ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products depend on the type of reaction. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as kinases, receptors, or enzymes, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-1H-indazole
  • 3-Chloro-1H-indazole
  • 6-Methoxy-1H-indazole

Comparison

Compared to its analogs, 5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole is unique due to the specific combination of substituents on the indazole ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C9H8BrClN2O

Molekulargewicht

275.53 g/mol

IUPAC-Name

5-bromo-3-chloro-6-methoxy-1-methylindazole

InChI

InChI=1S/C9H8BrClN2O/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12-13/h3-4H,1-2H3

InChI-Schlüssel

UILDZEYEDKNROC-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC(=C(C=C2C(=N1)Cl)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.